molecular formula C18H18ClN3O3S B11407376 ethyl [8-(4-chlorophenyl)-9-cyano-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]acetate

ethyl [8-(4-chlorophenyl)-9-cyano-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]acetate

Cat. No.: B11407376
M. Wt: 391.9 g/mol
InChI Key: CSTMPMZVDDOADY-UHFFFAOYSA-N
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Description

ETHYL 2-[8-(4-CHLOROPHENYL)-9-CYANO-6-OXO-7,8-DIHYDRO-2H,6H-PYRIDO[2,1-B][1,3,5]THIADIAZIN-3(4H)-YL]ACETATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridothiadiazine core, which is a fused ring system containing nitrogen, sulfur, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[8-(4-CHLOROPHENYL)-9-CYANO-6-OXO-7,8-DIHYDRO-2H,6H-PYRIDO[2,1-B][1,3,5]THIADIAZIN-3(4H)-YL]ACETATE typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyridothiadiazine core, which can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[8-(4-CHLOROPHENYL)-9-CYANO-6-OXO-7,8-DIHYDRO-2H,6H-PYRIDO[2,1-B][1,3,5]THIADIAZIN-3(4H)-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

ETHYL 2-[8-(4-CHLOROPHENYL)-9-CYANO-6-OXO-7,8-DIHYDRO-2H,6H-PYRIDO[2,1-B][1,3,5]THIADIAZIN-3(4H)-YL]ACETATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in materials science, particularly in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-[8-(4-CHLOROPHENYL)-9-CYANO-6-OXO-7,8-DIHYDRO-2H,6H-PYRIDO[2,1-B][1,3,5]THIADIAZIN-3(4H)-YL]ACETATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[8-(4-METHOXYPHENYL)-9-CYANO-6-OXO-7,8-DIHYDRO-2H,6H-PYRIDO[2,1-B][1,3,5]THIADIAZIN-3(4H)-YL]ACETATE
  • ETHYL 2-[8-(4-FLUOROPHENYL)-9-CYANO-6-OXO-7,8-DIHYDRO-2H,6H-PYRIDO[2,1-B][1,3,5]THIADIAZIN-3(4H)-YL]ACETATE

Uniqueness

ETHYL 2-[8-(4-CHLOROPHENYL)-9-CYANO-6-OXO-7,8-DIHYDRO-2H,6H-PYRIDO[2,1-B][1,3,5]THIADIAZIN-3(4H)-YL]ACETATE is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H18ClN3O3S

Molecular Weight

391.9 g/mol

IUPAC Name

ethyl 2-[8-(4-chlorophenyl)-9-cyano-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazin-3-yl]acetate

InChI

InChI=1S/C18H18ClN3O3S/c1-2-25-17(24)9-21-10-22-16(23)7-14(12-3-5-13(19)6-4-12)15(8-20)18(22)26-11-21/h3-6,14H,2,7,9-11H2,1H3

InChI Key

CSTMPMZVDDOADY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CN2C(=O)CC(C(=C2SC1)C#N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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